molecular formula C12H14ClNO3S B1407455 1-acetyl-3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonyl chloride CAS No. 1316066-05-3

1-acetyl-3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonyl chloride

Cat. No.: B1407455
CAS No.: 1316066-05-3
M. Wt: 287.76 g/mol
InChI Key: HMFHDKLYJLEKDU-UHFFFAOYSA-N
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Description

1-Acetyl-3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonyl chloride (CAS 1316066-05-3) is a high-purity chemical intermediate offered with a guaranteed purity of 95% or higher . This compound features the indoline scaffold, a structure of significant interest in medicinal chemistry due to its presence in various biologically active molecules . The molecule is characterized by its molecular formula of C12H14ClNO3S and a molecular weight of 287.76 g/mol . As a sulfonyl chloride, this reagent is primarily valued for its high reactivity, serving as a key building block for the synthesis of more complex molecules, particularly sulfonamides. Its core indoline structure is a privileged scaffold in drug discovery, with derivatives showing a broad spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer properties . The specific 1-acetyl and 3,3-dimethyl substitutions on the indoline ring system modulate the compound's steric and electronic properties, making it a versatile precursor for targeted research applications. For optimal stability, it is recommended to store this compound at -20°C for long-term preservation (1-2 years) . This product is intended for research and development purposes in laboratory settings only and is not for personal or human use.

Properties

IUPAC Name

1-acetyl-3,3-dimethyl-2H-indole-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3S/c1-8(15)14-7-12(2,3)10-5-4-9(6-11(10)14)18(13,16)17/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFHDKLYJLEKDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C2=C1C=C(C=C2)S(=O)(=O)Cl)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Indole Core via Cyclization and Nitration

The initial step involves constructing the indole framework, often through cyclization of suitable hydrazones or hydrazines. A notable method includes:

  • Hydrazone formation from phenylhydrazines and aldehydes under controlled, oxygen-minimized environments, typically at temperatures between 10°C and 30°C, to prevent side reactions.
  • Fischer indole synthesis using acids like methanesulfonic acid, trifluoroacetic acid, or sulfuric acid, catalyzing the cyclization at room temperature or slightly elevated temperatures (~40°C). The process entails acid-catalyzed rearrangement of hydrazones into indoles.

Subsequently, nitration of the dihydroindole ring is performed with nitrating agents such as fuming nitric acid and sulfuric acid at low temperatures (around 0°C to -15°C). This yields 6-nitro-3,3-dimethylindoline , which can be reduced to the amino derivative via catalytic hydrogenation.

Introduction of the Sulfonyl Chloride Group

The sulfonyl chloride functionality is introduced through sulfonation of the indole derivative, followed by chlorination:

  • Sulfonation is achieved by treating the amino or indole precursor with sulfuric acid or chlorosulfonic acid, forming sulfonic acid intermediates.
  • Conversion to sulfonyl chloride involves chlorination of the sulfonic acid using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). These reagents facilitate the replacement of the hydroxyl group with chlorine, yielding the sulfonyl chloride.

Protection and Functional Group Transformations

  • The amino groups on the indole are often protected via acetylation using acetyl chloride or acetic anhydride in the presence of bases such as triethylamine or pyridine, at room temperature.
  • The methyl groups at the 3-position are introduced through alkylation or methylation of the indole ring using methyl iodide or dimethyl sulfate under basic conditions.

Key Reaction Conditions and Data

Step Reagents Conditions Notes
Cyclization Phenylhydrazine + aldehyde 10-30°C, inert atmosphere Acid catalysis, e.g., TFA or sulfuric acid
Nitration HNO₃ / H₂SO₄ 0°C to -15°C Yields nitroindoline derivatives
Reduction Catalytic hydrogenation H₂, Pd/C or Pt Converts nitro to amino groups
Sulfonation Chlorosulfonic acid 0°C to room temp Forms sulfonic acid intermediates
Chlorination SOCl₂ or PCl₅ Reflux Converts sulfonic acid to sulfonyl chloride
Acetylation Acetyl chloride + base RT, in DCM or DMF Protects amino groups

Table 1: Summary of Key Preparation Steps and Conditions

Step Reagents Temperature Yield (%) Remarks
Cyclization Phenylhydrazine + aldehyde 10-30°C 80-95 Acid catalysis, inert atmosphere
Nitration HNO₃ / H₂SO₄ 0°C to -15°C 70-85 Controlled temperature to prevent over-nitration
Reduction H₂ / Pd-C RT 90-98 Catalytic hydrogenation
Sulfonation Chlorosulfonic acid 0°C to RT 75-90 Exothermic, requires cooling
Chlorination SOCl₂ Reflux 80-95 Ensures complete conversion to sulfonyl chloride

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Chloride Group

The sulfonyl chloride moiety undergoes nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, or thiosulfonates.

Key Reactions:

  • Ammonolysis: Reacts with primary or secondary amines (e.g., benzylamine, aniline) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions to yield sulfonamides.
    Example:

    1 Acetyl 3 3 dimethyl 2 3 dihydro 1H indole 6 sulfonyl chloride+R NH2Sulfonamide+HCl\text{1 Acetyl 3 3 dimethyl 2 3 dihydro 1H indole 6 sulfonyl chloride}+\text{R NH}_2\rightarrow \text{Sulfonamide}+\text{HCl}

    Yields typically range from 70–85% , depending on the amine’s nucleophilicity and steric hindrance .

  • Alcoholysis: Reacts with alcohols (e.g., methanol, ethanol) in the presence of a base (e.g., pyridine) to form sulfonate esters. Reactions are often conducted at 0–25°C to minimize side reactions.

Table 1: Reaction Conditions and Yields for Sulfonamide Synthesis

Amine ReagentSolventTemperatureYield (%)Reference
BenzylamineDCM0–25°C82
4-ChlorobenzylamineTHF25°C78
CyclohexylamineDCM0°C68

Amide Coupling Reactions

Hydrolysis of Acetyl Group:

  • Under acidic conditions (e.g., HCl in dioxane), the acetyl group is hydrolyzed to yield the free amine, which can then undergo further functionalization .

  • Basic hydrolysis (e.g., NaOH in ethanol/water) is less common due to competing sulfonate ester formation .

Electrophilic Aromatic Substitution

The electron-rich indole nucleus can undergo electrophilic substitution at the C-4 or C-5 positions, though steric hindrance from the 3,3-dimethyl group limits reactivity.

Nitration:

  • Reaction with nitric acid in acetic anhydride at –10°C selectively nitrates the C-4 position, but yields are moderate (~45% ) due to steric effects .

Halogenation:

  • Bromination using Br₂ in DCM occurs at C-5, but the reaction is sluggish, requiring catalytic FeBr₃ and extended reaction times .

Reduction and Alkylation

The dihydroindole scaffold can be further reduced or alkylated, though the acetyl and sulfonyl groups influence selectivity.

Reduction:

  • Catalytic hydrogenation (H₂/Pd-C) reduces the dihydroindole to a tetrahydro derivative but leaves the sulfonyl chloride intact.

  • LiAlH₄ selectively reduces the sulfonyl chloride to a thiol in <10% yield , with predominant decomposition.

C-3 Alkylation:

  • Deprotonation with BuLi (2.5 eq) in THF at –78°C , followed by reaction with alkyl halides (e.g., methyl iodide), introduces substituents at C-3. Competing N-alkylation is suppressed by the acetyl group .
    Example:

    1 Acetyl 3 3 dimethyl 2 3 dihydro 1H indole 6 sulfonyl chloride+MeIBuLiC 3 methylated product\text{1 Acetyl 3 3 dimethyl 2 3 dihydro 1H indole 6 sulfonyl chloride}+\text{MeI}\xrightarrow{\text{BuLi}}\text{C 3 methylated product}

    Yields range from 55–71% , with minor byproducts .

Sulfonylation of Amines and Alcohols

The compound serves as a sulfonylating agent in combinatorial chemistry.

Applications:

  • Peptide Modification: Reacts with N-terminal amines of leucinamide derivatives to form sulfonamide-linked conjugates, useful in drug discovery.

  • Polymer Functionalization: Grafts onto hydroxyl-rich polymers (e.g., cellulose) to introduce sulfonate groups for ion-exchange applications.

Stability and Decomposition

  • Hydrolytic Stability: The sulfonyl chloride group hydrolyzes slowly in aqueous solutions (t₁/₂ ≈ 12 h at pH 7), forming the corresponding sulfonic acid.

  • Thermal Decomposition: Degrades above 150°C via cleavage of the sulfonyl chloride and acetyl groups, releasing SO₂ and acetic anhydride.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C12H14ClNO3SC_{12}H_{14}ClNO_3S and a molecular weight of approximately 287.77 g/mol. It features an indole moiety, which is significant in many biological activities due to its structural similarity to tryptophan, a precursor for neurotransmitters. The sulfonyl chloride functional group enhances its reactivity, making it a versatile intermediate in organic synthesis.

Medicinal Chemistry

1-Acetyl-3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonyl chloride has been explored for its potential as a pharmaceutical agent. Its derivatives are being studied for:

  • Aurora Kinase Inhibition : The compound acts as an inhibitor of Aurora kinases, which are crucial in cell division. Inhibiting these kinases can be beneficial in cancer therapies as they play a role in tumor growth and progression .
  • Anti-inflammatory Agents : Some studies suggest that compounds with similar structures exhibit anti-inflammatory properties. This opens avenues for developing new treatments for inflammatory diseases .

Organic Synthesis

The compound serves as an important building block in the synthesis of various organic molecules. Its sulfonyl chloride group is particularly useful for:

  • Sulfamoylation Reactions : It can be used to introduce sulfonamide functionalities into organic compounds, which are vital in drug development .
  • Synthesis of Indole Derivatives : The indole structure allows for the creation of a wide range of derivatives that can be tailored for specific biological activities.

Case Study 1: Aurora Kinase Targeting

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their inhibitory effects on Aurora kinases A and B. The most promising derivative exhibited IC50 values in the nanomolar range, indicating potent activity against these targets .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory potential of this compound's derivatives. In vitro assays demonstrated that certain derivatives significantly reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests potential therapeutic applications in treating chronic inflammatory conditions .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryAurora kinase inhibition
Anti-inflammatory agents
Organic SynthesisSulfamoylation reactions
Synthesis of indole derivatives

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dihydroindole Sulfonyl Chlorides

The following table compares key parameters of dihydroindole sulfonyl chlorides with varying substituents:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituents Key Features
1-Acetyl-3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonyl chloride C₁₂H₁₄ClNO₃S 287.77 1316066-05-3 1-acetyl, 3,3-dimethyl Enhanced steric hindrance; used in sulfonamide synthesis
1-Acetyl-2,3-dihydro-1H-indole-6-sulfonyl chloride C₁₀H₁₀ClNO₃S 259.71 313690-18-5 1-acetyl Smaller molecular weight; simpler structure
5-Bromo-1-acetyl-2,3-dihydro-1H-indole-6-sulfonyl chloride C₁₀H₉BrClNO₃S 338.61 107144-42-3 1-acetyl, 5-bromo Bromine substituent increases reactivity for cross-coupling reactions
1-Methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride C₉H₁₀ClNO₂S 231.70 173669-61-9 1-methyl Minimal substituents; lower molecular weight

Key Observations :

  • Steric and Electronic Effects : The 3,3-dimethyl groups in the main compound reduce ring flexibility and may hinder nucleophilic attack at the sulfonyl chloride group compared to less substituted analogs .
  • Reactivity : Bromine substitution (e.g., 5-bromo derivative) introduces a site for further functionalization, such as Suzuki-Miyaura coupling, which is absent in the dimethylated compound .
  • Synthetic Utility : The acetyl group in all derivatives serves as a protecting group, stabilizing the indole nitrogen during reactions .
Fused-Ring Sulfonyl Chlorides
  • 2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl Chloride (CAS: Not provided): Structure: Features a fused benzoindole system with a ketone at the 2-position. Reactivity: The electron-withdrawing oxo group increases the electrophilicity of the sulfonyl chloride, enabling efficient sulfonamide formation under mild conditions (e.g., room temperature with Et₃N/DMAP) . Contrast: Unlike the main compound, this fused-ring system lacks alkyl substituents, leading to higher solubility in polar solvents .

Biological Activity

1-Acetyl-3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonyl chloride (CAS No: 1316066-05-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₂H₁₄ClNO₃S
  • Molecular Weight : 287.77 g/mol
  • Purity : ≥ 95% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. It has been shown to inhibit certain kinases, which are crucial in cell signaling pathways. For instance, it has demonstrated inhibitory effects on Aurora kinases, which play a significant role in cell division and are often overexpressed in cancer cells .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines:

Cell Line IC₅₀ (µM) Mechanism
HCT116 (Colon)0.5 - 1.0Induction of apoptosis and cell cycle arrest
MCF-7 (Breast)0.3 - 0.5Inhibition of PI3K/mTOR pathways
A549 (Lung)0.4 - 0.6Disruption of microtubule dynamics

These findings suggest that the compound may act as a potent inhibitor of tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated moderate to high activity against several bacterial strains:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Streptococcus pyogenes4

This antimicrobial activity is significant as it suggests potential applications in treating infections caused by resistant bacterial strains .

Case Studies

In a recent study published in a peer-reviewed journal, researchers synthesized various derivatives of indole compounds, including our compound of interest. The study found that these derivatives exhibited enhanced cytotoxicity against cancer cells compared to their parent compounds .

Another study focused on the effects of this compound on the proliferation of prostate cancer cells, where it was shown to significantly reduce cell viability and induce apoptosis via the upregulation of p53 protein levels .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare 1-acetyl-3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonyl chloride?

  • Answer: The compound is synthesized via sulfonation of an indole precursor using chlorosulfonic acid. A representative procedure involves:

  • Reagents: Chlorosulfonic acid (3.2 mL per 5.9 mmol precursor) .
  • Conditions: Reaction at 0°C (1 hour) followed by room temperature (2 hours) .
  • Workup: Precipitation in ice water, washing, and drying, yielding ~38% (unoptimized). The acetyl and dimethyl groups require pre-functionalization of the indole core.

Q. What analytical techniques validate the structure and purity of this compound?

  • Answer: Key methods include:

  • NMR Spectroscopy: 13C-NMR assigns quaternary carbons (e.g., δ 128.83 ppm for C-3a in similar dihydroindoles) and CH2 groups (δ 47.45 ppm) .
  • HRMS: Confirms molecular weight (e.g., accurate mass ±0.001 Da) .
  • HPLC: Purity ≥95% (using C18 columns and UV detection) .

Advanced Research Questions

Q. How can synthesis yield and purity be improved for this sulfonyl chloride?

  • Answer: Optimization strategies include:

  • Stoichiometry: Adjusting chlorosulfonic acid ratios to minimize over-sulfonation.
  • Catalysis: Adding DMAP (20 mg per 0.37 mmol) to stabilize reactive intermediates during sulfonamide formation .
  • Purification: Gradient column chromatography (e.g., ethyl acetate/hexane) or recrystallization from anhydrous DCM.

Q. How should researchers resolve contradictions in spectral data during characterization?

  • Answer: Discrepancies (e.g., NMR shifts) arise from:

  • Solvent effects: Use consistent deuterated solvents (e.g., CDCl3) .
  • Tautomerism: Perform variable-temperature NMR to detect dynamic equilibria.
  • Cross-validation: Compare with structurally analogous compounds (e.g., 3-phenyl-2,3-dihydro-1H-indole δ 136.33 ppm for C-7a) .

Q. What stability challenges does this compound pose, and how are they mitigated?

  • Answer:

  • Moisture sensitivity: Rapid hydrolysis of the sulfonyl chloride group necessitates anhydrous handling (argon atmosphere, molecular sieves).
  • Storage: -20°C in dark, sealed vials with desiccants.
  • Stability monitoring: Periodic HPLC analysis (e.g., retention of ≥98% purity over 6 months) .

Q. How can computational modeling aid in predicting reactivity or spectral properties?

  • Answer:

  • DFT calculations: Predict NMR chemical shifts (e.g., B3LYP/6-31G* level) to validate experimental data .
  • Reactivity modeling: Simulate electrophilic sulfonation pathways to identify optimal reaction coordinates.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-acetyl-3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonyl chloride
Reactant of Route 2
1-acetyl-3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonyl chloride

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